1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518185
InChI: InChI=1S/C10H18N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,11,13)
SMILES:
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17518185

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C10H18N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,11,13)
Standard InChI Key NHMCQTRFEWLEHF-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)CCN2C=NC(=N2)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine, reflects its structural configuration . The 1,2,4-triazole ring consists of three nitrogen atoms at positions 1, 2, and 4, with the amine (-NH₂) group at position 3 and a 2-cyclohexylethyl substituent at position 1. The cyclohexylethyl group introduces steric bulk and hydrophobicity, influencing the compound’s solubility and reactivity.

Molecular Formula: C₁₁H₁₉N₄
Molecular Weight: 207.30 g/mol (calculated from atomic masses)
SMILES Notation: C1CCC(CC1)CCN2C(=NC=N2)N

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(2-cyclohexylethyl)-1H-1,2,4-triazol-3-amine typically involves multi-step reactions, as outlined below:

Cycloaddition Approaches

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a cornerstone of triazole synthesis. For this compound, a modified approach may involve:

  • Azide Preparation: Reacting 2-cyclohexylethyl bromide with sodium azide to form 2-cyclohexylethyl azide.

  • Alkyne Functionalization: Converting a propargyl amine derivative into the corresponding alkyne.

  • Cycloaddition: Copper(I)-catalyzed reaction between the azide and alkyne to yield the triazole core .

Condensation Reactions

Alternative methods employ condensation of hydrazine derivatives with carbonyl compounds. For example:

  • Reacting cyclohexylethyl hydrazine with cyanamide under acidic conditions to form the triazole ring .

Process Optimization

Key parameters influencing yield and purity include:

  • Catalyst Selection: Copper(I) iodide enhances cycloaddition efficiency .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

  • Temperature: Reactions typically proceed at 60–100°C to balance kinetics and side reactions .

Biological and Pharmacological Applications

Antimicrobial Activity

Triazole derivatives are widely explored as antifungal and antibacterial agents. The amine group at position 3 may coordinate to metalloenzymes (e.g., fungal lanosterol 14α-demethylase), disrupting ergosterol biosynthesis . Comparative studies suggest that bulky substituents like cyclohexylethyl enhance membrane penetration in Gram-positive bacteria .

Agricultural Uses

Triazoles are employed as plant growth regulators and fungicides. The amine moiety in 1-(2-cyclohexylethyl)-1H-1,2,4-triazol-3-amine could modulate gibberellin biosynthesis, reducing stem elongation in crops . Field trials for related compounds show efficacy against Puccinia graminis (wheat rust) at concentrations ≤ 50 ppm .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Features
3-Amino-1,2,4-triazoleC₂H₄N₄Simpler structure; used as a herbicide and corrosion inhibitor .
FluconazoleC₁₃H₁₂F₂N₆OFDA-approved antifungal agent; lacks hydrophobic substituents .
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amineC₉H₁₆N₄Smaller cycloalkyl group; reduced logP compared to cyclohexylethyl analog .

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